molecular formula C11H14N2O3 B14579789 3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one CAS No. 61532-10-3

3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one

Cat. No.: B14579789
CAS No.: 61532-10-3
M. Wt: 222.24 g/mol
InChI Key: UPETWCNMMOQLHH-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one: is an organic compound belonging to the class of imidazolidinones This compound is characterized by the presence of two hydroxyl groups, a phenyl group, and a dimethyl substitution on the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the direct incorporation of the carbonyl group into 1,2-diamines, followed by cyclization to form the imidazolidinone ring . Another approach includes the diamination of olefins or the intramolecular hydroamination of linear urea derivatives .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and purity. Catalysts such as metal complexes or organocatalysts are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

CAS No.

61532-10-3

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3,5-dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one

InChI

InChI=1S/C11H14N2O3/c1-11(2)9(14)12(10(15)13(11)16)8-6-4-3-5-7-8/h3-7,9,14,16H,1-2H3

InChI Key

UPETWCNMMOQLHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)N1O)C2=CC=CC=C2)O)C

Origin of Product

United States

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